molecular formula C13H16N2O2S B2925478 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421445-51-3

3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2925478
CAS No.: 1421445-51-3
M. Wt: 264.34
InChI Key: PHKFJVBSVALINM-UHFFFAOYSA-N
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Description

3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. These structures are known for their stability and unique chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves the reaction of ethyl isocyanate with furan-3-ylmethylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(furan-2-ylmethyl)-1-(thiophen-2-ylmethyl)urea
  • 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-3-ylmethyl)urea
  • 3-Ethyl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Uniqueness

3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the furan and thiophene rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKFJVBSVALINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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